

Technical Support Center: Niclosamide Formulation for Intranasal & Inhaled Viral Studies

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Compound of Interest

Compound Name: *Niclosamide (sodium)*

Cat. No.: *B12400234*

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Welcome to the technical support center for researchers, scientists, and drug development professionals working on the formulation of niclosamide for intranasal or inhaled delivery in viral studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is intranasal or inhaled delivery of niclosamide being explored for viral infections?

A1: Oral administration of niclosamide results in low systemic drug levels, insufficient to inhibit viruses like SARS-CoV-2.[1][2] Direct aerosol delivery to the respiratory tract via intranasal or inhaled formulations targets the primary site of viral acquisition and spread, potentially overcoming the limitations of oral delivery by achieving high local drug concentrations.[1][3]

Q2: What are the main challenges in formulating niclosamide for respiratory delivery?

A2: The primary challenge is niclosamide's poor water solubility (approximately 1.6 mg/L), which hinders its bioavailability.[1][4][5] This low solubility makes it difficult to prepare solutions

for nebulization or nasal sprays and can lead to low and variable absorption when delivered as a powder.[3][5][6]

Q3: What formulation strategies have been successful in overcoming niclosamide's low solubility for respiratory delivery?

A3: Several strategies have been investigated:

- Co-formulation with excipients: A composite particle formulation of niclosamide with human lysozyme (NIC-hLYS) has been developed for delivery as a dry powder, nebulized suspension, or nasal spray.[1][4]
- pH adjustment: Increasing the pH of the formulation to a slightly alkaline level (e.g., pH 8.0) can significantly increase the solubility of niclosamide, making it suitable for nasal spray solutions.[7][8][9]
- Particle size reduction and advanced manufacturing:
 - Thin-Film Freezing (TFF): This technique has been used to produce a dry powder form of niclosamide with suitable aerodynamic properties for inhalation.[3][5]
 - Spray Drying: This method has been employed to create inhalable dry powders, sometimes in combination with other drugs like ivermectin.[10]
 - Micronization: Creating micronized crystalline dry powders is another approach to improve delivery.[6][11]
- Amorphous Solid Dispersions: Creating an amorphous solid dispersion of niclosamide can increase its apparent solubility.[5]

Q4: What is the antiviral mechanism of action for niclosamide?

A4: Niclosamide has a broad-spectrum antiviral activity.[1][12] Its primary mechanisms include:

- Inhibition of endosomal acidification: Niclosamide acts as a protonophore, disrupting the pH gradient of endosomes, which is crucial for the entry and replication of many viruses.[7][13][14][15]

- Modulation of host signaling pathways: It has been shown to affect multiple signaling pathways, including mTOR, Wnt/ β -catenin, STAT3, and NF- κ B, which can interfere with viral replication and host inflammatory responses.[12][13][14][15][16]
- Induction of autophagy: Niclosamide can enhance autophagy, a cellular process that helps in clearing viruses.[17]

Troubleshooting Guides

Issue 1: Poor solubility of niclosamide in aqueous solutions for spray or nebulization.

| Potential Cause | Troubleshooting Step | Expected Outcome |
|--|---|--|
| Intrinsic low water solubility of niclosamide. | Adjust the pH of the aqueous buffer to a slightly alkaline range (pH 8.0-9.2).[7][8][9] | Increased solubility of niclosamide, allowing for the preparation of a solution suitable for nasal or throat sprays. |
| Use of neutral pH water or buffers. | Consider using excipients that enhance solubility, such as cyclodextrins.[18] | Formation of a more soluble niclosamide complex. |
| Inappropriate solvent system. | For preclinical studies, explore the use of co-solvents, but be mindful of their suitability for in vivo use. | Enhanced dissolution of niclosamide. |

Issue 2: Low efficacy of the formulation in in-vivo viral models.

| Potential Cause | Troubleshooting Step | Expected Outcome |
|---|--|---|
| Insufficient drug concentration at the site of infection. | Optimize the formulation to improve bioavailability. For dry powders, ensure appropriate particle size for deep lung delivery. For nasal sprays, ensure the formulation can penetrate the mucus layer.[1][8] | Higher local drug concentration and improved antiviral effect. |
| Inadequate dosing frequency or amount. | Review the dosing regimen based on pharmacokinetic data. In a murine model, once-daily intranasal administration of a NIC-hLYS formulation was effective.[1] | Maintained therapeutic drug levels at the site of infection. |
| Rapid clearance of the drug from the respiratory tract. | Consider formulations with mucoadhesive properties to prolong residence time. | Increased contact time between the drug and the respiratory epithelium. |

Issue 3: Instability of the prepared niclosamide formulation.

| Potential Cause | Troubleshooting Step | Expected Outcome | | Recrystallization of amorphous niclosamide. | Incorporate stabilizing excipients into the formulation. For example, in the NIC-hLYS formulation, sucrose and histidine were used as lyoprotectant and buffering agents, respectively.[1] | A stable amorphous formulation with consistent performance. | | Degradation of niclosamide in solution. | Conduct stability studies at different pH and temperature conditions to determine the optimal storage conditions. | A stable liquid formulation with a defined shelf-life. | | Agglomeration of particles in dry powder formulations. | Ensure the formulation has good aerosol dispersal properties. The addition of carriers like human lysozyme can improve powder flow and reduce particle agglomeration.[1][4] | Consistent and efficient delivery of the drug upon aerosolization. |

Quantitative Data Summary

Table 1: In Vitro Antiviral Efficacy of Niclosamide Formulations

| Formulation | Virus | Cell Line | Efficacy Metric (EC50/IC50) | Result | Citation |
|---|------------|-----------|-----------------------------|-------------------|----------|
| Niclosamide | SARS-CoV | Vero E6 | IC50 | < 0.1 μ M | [4] |
| NIC-hLYS | MERS-CoV | Vero | EC50 | 0.016 μ g/mL | [1] |
| Niclosamide (alone) | MERS-CoV | Vero | EC50 | 0.0625 μ g/mL | [1] |
| NIC-hLYS | SARS-CoV-2 | Vero | EC50 | 0.008 μ g/mL | [1] |
| Niclosamide (alone) | SARS-CoV-2 | Vero | EC50 | 0.030 μ g/mL | [1] |
| Combinationa I Dry Powder (Ivermectin + Niclosamide) | SARS-CoV-2 | In vitro | EC50 | 2.67 μ M | [10] |
| Niclosamide Dry Powder | SARS-CoV-2 | In vitro | EC50 | 5.28 μ M | [10] |

Table 2: In Vivo Efficacy of Intranasal Niclosamide Formulations in Murine Models

| Formulation | Virus | Animal Model | Dosing Regimen | Key Findings | Citation |
|-------------|------------|-----------------------|--|---|----------|
| NIC-hLYS | MERS-CoV | Mice | Once daily, intranasal | 43% survival in a lethal infection model; significant decrease in lung viral titer. | [1] |
| NIC-hLYS | SARS-CoV-2 | hACE2 Transgenic Mice | 240 µg/kg NIC, daily, intranasal | Significant reduction in viral loads in lung and brain tissues. | [1][19] |
| Nicosamide | SARS-CoV-2 | Mice | 0.24 mg·kg ⁻¹ ·day ⁻¹ , intranasal for 10 days | Improved survival and significantly reduced viral loads. | [14] |

Experimental Protocols

1. Preparation of NIC-hLYS Composite Particles via Spray Drying

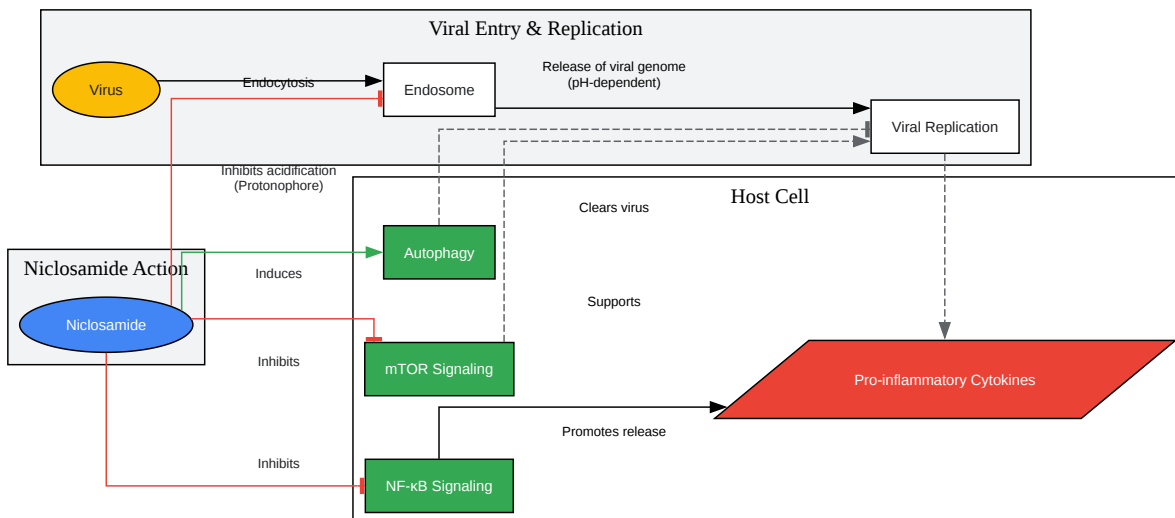
- Objective: To produce a dry powder formulation of nicosamide suitable for inhalation and for reconstitution into a suspension for nebulization or nasal spray.[1]
- Materials: Micronized nicosamide, recombinant human lysozyme (hLYS), sucrose, polysorbate 80, histidine.[1]
- Methodology:
 - Prepare a solution by dissolving hLYS, sucrose, polysorbate 80, and histidine in an appropriate aqueous buffer.

- Disperse the micronized niclosamide particles within this solution.
- Utilize a spray dryer to atomize the suspension and evaporate the solvent, resulting in composite particles of NIC-hLYS.
- Optimize the formulation composition using a constrained mixtures Design of Experiments (DoE) to achieve particles with a geometric median diameter of less than 5 μm , suitable for inhalation.[1][4]

2. In Vivo Efficacy Study in a Murine Model of SARS-CoV-2 Infection

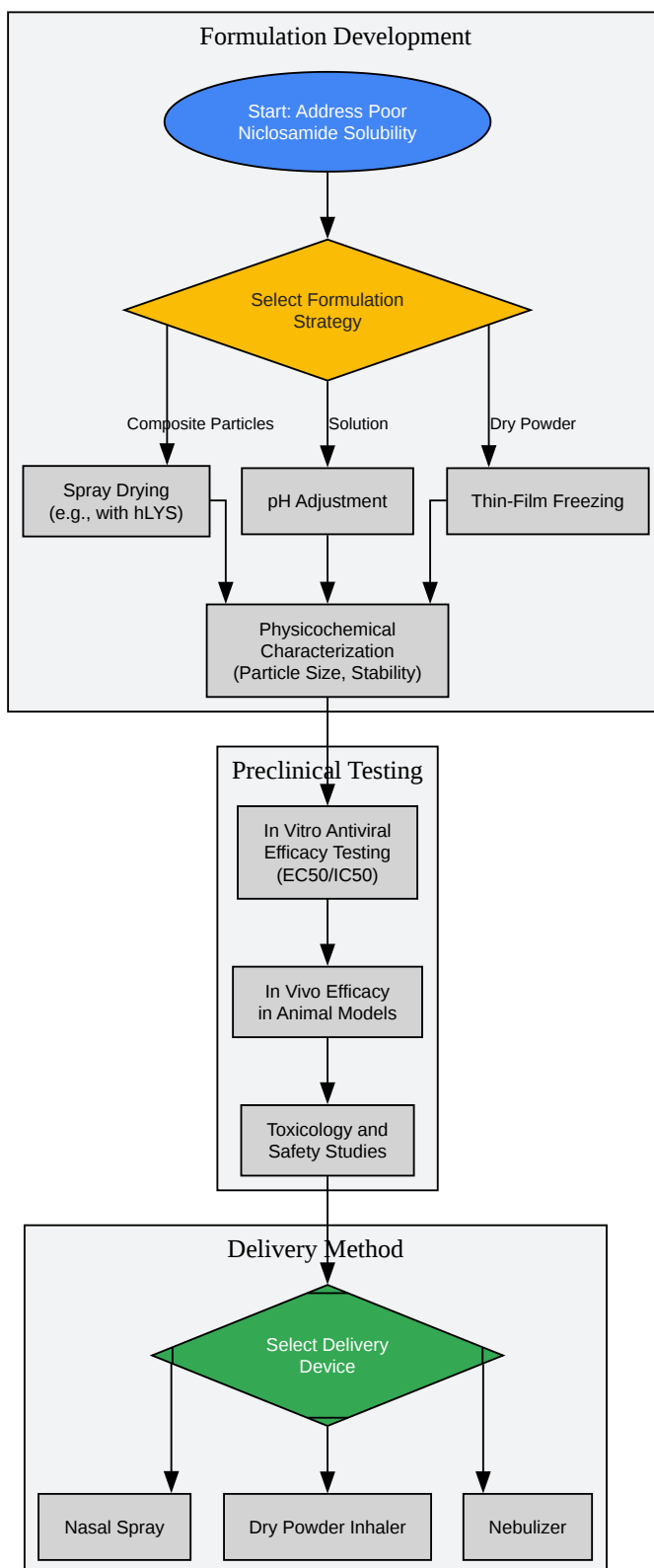
- Objective: To evaluate the in vivo efficacy of an intranasal niclosamide formulation.[1]
- Animal Model: hACE2 transgenic mice.[1]
- Methodology:
 - Infect the mice intranasally with a lethal dose of SARS-CoV-2 (e.g., 1×10^4 pfu).[1]
 - After a 24-hour post-infection period, initiate daily intranasal treatment with the niclosamide formulation (e.g., NIC-hLYS at 240 $\mu\text{g}/\text{kg}$ NIC) or a control (e.g., 0.9% sodium chloride).[1]
 - Monitor survival over a 10-day period.
 - At a predetermined time point (e.g., day 6 post-infection), sacrifice a subset of mice from each group to determine viral loads in tissues such as the brain, kidney, and lungs via qPCR.[1]

Visualizations



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Caption: Antiviral mechanisms of niclosamide.



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Caption: Workflow for developing and testing niclosamide formulations.

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